7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
Description
7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a fused heterocyclic compound characterized by a triazolo[5,1-c][1,2,4]triazine core substituted with an ethylthio group at position 7, a phenyl ring at position 3, and an amine group at position 4. This structure combines electron-rich (amine) and hydrophobic (phenyl, ethylthio) moieties, which may influence its physicochemical properties and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
7-ethylsulfanyl-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-2-19-12-14-11-16-15-9(10(13)18(11)17-12)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLRQJNEAWSBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=C(N=NC2=N1)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1,2,4-triazole-5-thiol with ethyl iodide under basic conditions to introduce the ethylthio group. This intermediate is then subjected to cyclization with hydrazine derivatives to form the triazolo[5,1-c][1,2,4]triazin core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo[5,1-c][1,2,4]triazin core can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolo[5,1-c][1,2,4]triazin derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The biological activity of 7-(ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is believed to be due to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting essential biological pathways. This interaction can lead to the inhibition of microbial growth or the modulation of immune responses.
Comparison with Similar Compounds
Energetic Materials
- Nitro Groups (Compounds 31, 34): Nitro substitutions enhance density and detonation performance. Compound 31 matches RDX in detonation velocity but with lower sensitivity . The tetrazolyl group in compound 34 improves thermal stability (Td > 305°C) and reduces sensitivity, making it a candidate for insensitive munitions .
- No detonation data are available, suggesting non-energetic applications .
Stability and Reactivity
- Thermal Stability: Nitro and tetrazolyl groups (e.g., compound 34) confer high thermal stability (>300°C), whereas ethylthio and phenyl groups may lower decomposition thresholds .
- Chemical Reactivity: The ethylthio group’s sulfur atom could participate in redox reactions or coordinate metals, differing from nitro groups’ electrophilic behavior in Triazavirin .
Biological Activity
7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a heterocyclic compound belonging to the triazolotriazine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by an ethylthio group and a phenyl substituent, plays a crucial role in its biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Ethylthio Group : Enhances lipophilicity and reactivity.
- Phenyl Group : Influences biological activity through molecular interactions.
Biological Activities
Research indicates that compounds within the triazolotriazine class exhibit significant biological activities. The biological activities of this compound include:
- Antimicrobial Activity : Exhibits inhibitory effects against various microbial strains.
- Antiviral Activity : Potential to inhibit viral replication mechanisms.
- Enzyme Inhibition : Shows promise as an inhibitor of enzymes such as α-glucosidase and others involved in metabolic pathways.
The compound's biological activity is believed to stem from its ability to interact with specific molecular targets. This interaction can lead to the inhibition of essential enzymes or receptors involved in microbial growth or viral replication. For instance, its action as an α-glucosidase inhibitor suggests a potential application in managing diabetes by regulating carbohydrate metabolism.
Antimicrobial Studies
A study evaluated the antimicrobial properties of various triazolotriazines including this compound. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Enzyme Inhibition Studies
The enzyme inhibition profile of this compound was assessed against α-glucosidase. The compound demonstrated competitive inhibition with an IC50 value indicating effective modulation of glucose metabolism.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 7-(Methylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine | Triazole-Triazine | Similar structure but different thio group; exhibits moderate antiviral activity. |
| 3-Amino-5-(ethylthio)-1H-[1,2,4]triazole | Triazole | Known for antimicrobial properties; lacks the triazine core. |
Q & A
Q. What are the common synthetic routes for 7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine?
The synthesis of this compound can be approached via:
- Solvent-free cyclocondensation : Reactions between cyano-triazines and thioether-containing amines under thermal conditions, preserving functional groups like ethylthio .
- One-pot synthesis : Cotrimerization of aromatic nitriles with guanidine derivatives, enabling efficient formation of the triazine core .
- Stepwise functionalization : Starting from a triazolo-triazine scaffold, the ethylthio group can be introduced via nucleophilic substitution using ethanethiol under basic conditions .
Q. Which spectroscopic and structural characterization techniques are most effective for this compound?
- X-ray crystallography : Resolves the molecular geometry, including bond angles and dihedral angles of the fused triazolo-triazine system (e.g., similar to 3-phenyl-1H-1,2,4-triazol-5-amine derivatives) .
- NMR spectroscopy : H and C NMR confirm substituent positions, such as the ethylthio group and phenyl ring protons .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. What preliminary biological activities have been reported for related triazolo-triazine derivatives?
- Antimicrobial activity : Derivatives with thioether and phenyl groups exhibit inhibitory effects against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–64 µg/mL .
- Anticancer potential : Structural analogs show moderate cytotoxicity in cancer cell lines (e.g., IC ~20–50 µM), linked to triazine-mediated DNA intercalation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Ethanol or DMF at 60–80°C promotes efficient cyclization while minimizing side reactions .
- Catalyst use : p-Toluenesulfonic acid (p-TsOH) enhances intramolecular cyclization steps, achieving >90% yield in one-pot protocols .
- Purification : Column chromatography with gradient elution (e.g., EtOAc/light petroleum) effectively isolates the target compound from byproducts .
Q. What strategies resolve contradictions in biological activity data across studies?
- Structural analogs : Compare activity of derivatives with varying substituents (e.g., methylthio vs. ethylthio) to isolate the impact of the thioether group .
- Assay standardization : Use consistent microbial strains (e.g., ATCC controls) and cell lines to reduce variability in IC/MIC reporting .
- Mechanistic studies : Probe binding interactions via molecular docking with target enzymes (e.g., bacterial dihydrofolate reductase) to explain potency differences .
Q. How do structural modifications influence pharmacological activity and selectivity?
- Substituent effects :
- Electron-withdrawing groups (e.g., -F, -NO) on the phenyl ring enhance antimicrobial activity but increase cytotoxicity .
- Thioether chain length : Ethylthio improves lipophilicity (logP ~2.5) compared to methylthio, enhancing membrane permeability .
- Heterocyclic fusion : The [1,2,4]triazolo[5,1-c][1,2,4]triazine core stabilizes π-π stacking with biological targets, critical for DNA intercalation .
Q. What computational methods predict reactivity and target interactions for this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Models interactions with kinase domains (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) to prioritize synthesis targets .
- ADMET profiling : Predicts pharmacokinetic properties (e.g., BBB permeability, CYP450 metabolism) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
